molecular formula C19H15N3O2 B4964739 2,4-bis(3-aminophenoxy)benzonitrile

2,4-bis(3-aminophenoxy)benzonitrile

Cat. No. B4964739
M. Wt: 317.3 g/mol
InChI Key: XDAKDSMVLJWMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-bis(3-aminophenoxy)benzonitrile, also known as DPA-BN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the family of benzoxazole-based fluorescent dyes, which are widely used in the field of bioimaging. DPA-BN has unique properties that make it a promising candidate for various applications in biological research, including imaging of cellular structures and protein interactions.

Scientific Research Applications

2,4-bis(3-aminophenoxy)benzonitrile has been used in a variety of scientific research applications, including bioimaging, protein labeling, and cell tracking. Its unique fluorescent properties make it an ideal candidate for imaging of cellular structures and protein interactions. 2,4-bis(3-aminophenoxy)benzonitrile has been used to label proteins in live cells, allowing for the visualization of protein localization and trafficking. It has also been used to track the migration of cells in vivo, providing insights into cell behavior and tissue regeneration.

Mechanism of Action

The mechanism of action of 2,4-bis(3-aminophenoxy)benzonitrile is based on its ability to bind to specific targets in biological systems. The fluorescent properties of 2,4-bis(3-aminophenoxy)benzonitrile make it an ideal probe for imaging of cellular structures and protein interactions. When 2,4-bis(3-aminophenoxy)benzonitrile binds to a target molecule, it emits fluorescence, which can be detected using a fluorescence microscope. This allows for the visualization of the target molecule in live cells or tissues.
Biochemical and Physiological Effects
2,4-bis(3-aminophenoxy)benzonitrile has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been used in a variety of biological systems without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-bis(3-aminophenoxy)benzonitrile is its unique fluorescent properties. It has a high quantum yield and a long fluorescence lifetime, which make it an ideal probe for imaging of cellular structures and protein interactions. 2,4-bis(3-aminophenoxy)benzonitrile is also highly stable, which allows for long-term imaging experiments.
One of the limitations of 2,4-bis(3-aminophenoxy)benzonitrile is its relatively low brightness compared to other fluorescent dyes. This can make it difficult to detect in low-abundance targets or in highly autofluorescent samples. Additionally, 2,4-bis(3-aminophenoxy)benzonitrile has a relatively narrow excitation and emission spectra, which can limit its flexibility in multi-color imaging experiments.

Future Directions

There are several future directions for the use of 2,4-bis(3-aminophenoxy)benzonitrile in scientific research. One potential application is in the development of new imaging probes for specific targets in biological systems. By modifying the chemical structure of 2,4-bis(3-aminophenoxy)benzonitrile, it may be possible to create probes that can selectively bind to specific targets, allowing for more precise imaging of cellular structures and protein interactions.
Another potential application is in the development of new biosensors for detecting specific molecules in biological systems. By incorporating 2,4-bis(3-aminophenoxy)benzonitrile into biosensors, it may be possible to create highly sensitive and specific detection systems for a variety of targets.
Finally, 2,4-bis(3-aminophenoxy)benzonitrile may have potential applications in the field of optogenetics, which involves the use of light to control cellular behavior. By incorporating 2,4-bis(3-aminophenoxy)benzonitrile into light-sensitive proteins, it may be possible to create new tools for controlling cellular behavior with high spatial and temporal precision.
Conclusion
In conclusion, 2,4-bis(3-aminophenoxy)benzonitrile is a promising candidate for various applications in scientific research. Its unique fluorescent properties make it an ideal probe for imaging of cellular structures and protein interactions. While there are limitations to its use, 2,4-bis(3-aminophenoxy)benzonitrile has the potential to be a valuable tool for advancing our understanding of biological systems.

properties

IUPAC Name

2,4-bis(3-aminophenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-12-13-7-8-18(23-16-5-1-3-14(21)9-16)11-19(13)24-17-6-2-4-15(22)10-17/h1-11H,21-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAKDSMVLJWMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)OC3=CC=CC(=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(3-aminophenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.